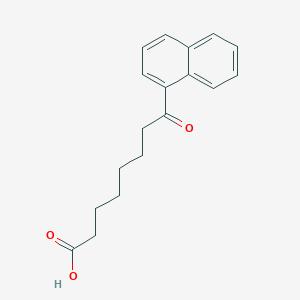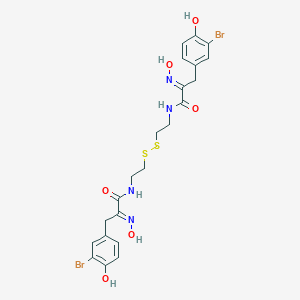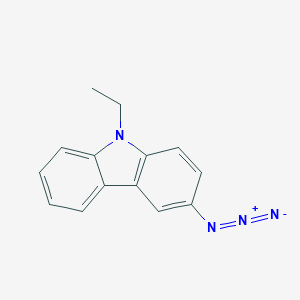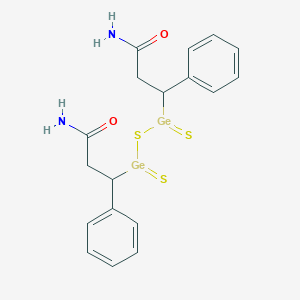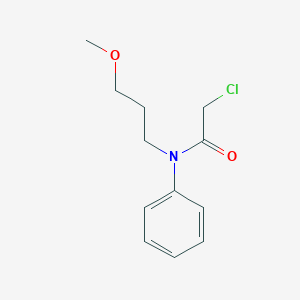
2-chloro-N-(3-methoxypropyl)-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetanilide, 2-chloro-N-(3-methoxypropyl)- is a chemical compound with the molecular formula C12H16ClNO2 and a molecular weight of 241.71 g/mol. This compound is a derivative of acetanilide, which is known for its analgesic and antipyretic properties . The addition of a chloro group and a methoxypropyl group to the acetanilide structure modifies its chemical and physical properties, making it useful in various scientific and industrial applications.
Vorbereitungsmethoden
The synthesis of Acetanilide, 2-chloro-N-(3-methoxypropyl)- typically involves the reaction of 2-chloroacetanilide with 3-methoxypropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to enhance the reaction rate. The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the desired product .
Analyse Chemischer Reaktionen
Acetanilide, 2-chloro-N-(3-methoxypropyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chloro group in the compound can be substituted by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Acetanilide, 2-chloro-N-(3-methoxypropyl)- has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new analgesic and antipyretic drugs.
Industry: It is used in the production of dyes, rubber accelerators, and other industrial chemicals
Wirkmechanismus
The mechanism of action of Acetanilide, 2-chloro-N-(3-methoxypropyl)- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, its analgesic properties may be attributed to the inhibition of cyclooxygenase enzymes, which play a key role in the synthesis of prostaglandins involved in pain and inflammation .
Vergleich Mit ähnlichen Verbindungen
Acetanilide, 2-chloro-N-(3-methoxypropyl)- can be compared with other similar compounds, such as:
Acetanilide: The parent compound, known for its analgesic and antipyretic properties.
2-Chloroacetanilide: A derivative with a chloro group, used in the synthesis of various organic compounds.
N-(3-Methoxypropyl)acetanilide: A derivative with a methoxypropyl group, studied for its potential biological activities
Eigenschaften
CAS-Nummer |
102411-02-9 |
|---|---|
Molekularformel |
C12H16ClNO2 |
Molekulargewicht |
241.71 g/mol |
IUPAC-Name |
2-chloro-N-(3-methoxypropyl)-N-phenylacetamide |
InChI |
InChI=1S/C12H16ClNO2/c1-16-9-5-8-14(12(15)10-13)11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3 |
InChI-Schlüssel |
RXSZLDMYFUBDCC-UHFFFAOYSA-N |
SMILES |
COCCCN(C1=CC=CC=C1)C(=O)CCl |
Kanonische SMILES |
COCCCN(C1=CC=CC=C1)C(=O)CCl |
| 102411-02-9 | |
Synonyme |
2-chloro-N-(3-methoxypropyl)-N-phenyl-acetamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B9163.png)

![Methyl 2,2,4,4-tetramethylbicyclo[1.1.0]butane-3-carboxylate](/img/structure/B9165.png)
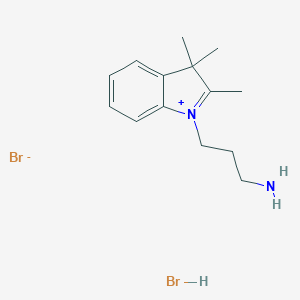
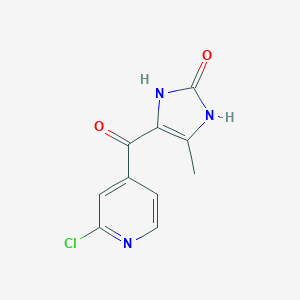
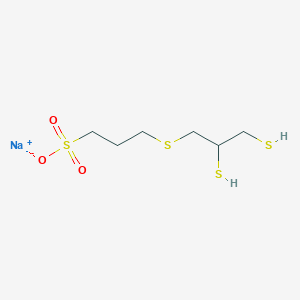
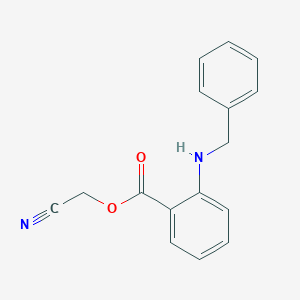
![7-(4,5-Dihydro-1H-imidazol-2-yl)bicyclo[4.2.0]octa-1,3,5-triene-2,3-diol](/img/structure/B9178.png)
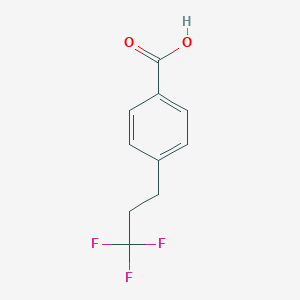
![3-[Acetyl-[3-[dodecyl(dimethyl)azaniumyl]propyl]amino]propane-1-sulfonate](/img/structure/B9180.png)
